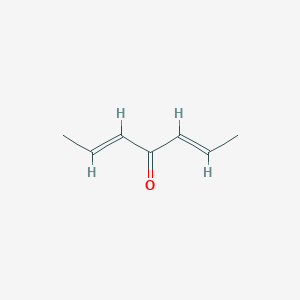
(2E,5E)-hepta-2,5-dien-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-hepta-2,5-dien-4-one is an organic compound characterized by its conjugated diene structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. The presence of conjugated double bonds in its structure makes it an interesting subject for research in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-hepta-2,5-dien-4-one typically involves the aldol condensation reaction. This reaction is carried out between acetone and crotonaldehyde under basic conditions. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3COCH3+CH3CH=CHCHO→CH3CH=CHC(OH)CH2CH=CH2→CH3CH=CHCOCH2CH=CH2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sodium hydroxide or potassium hydroxide can enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
(2E,5E)-hepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E,5E)-hepta-2,5-dien-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2E,5E)-hepta-2,5-dien-4-one involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
(2E,5E)-2,5-hexadien-4-one: Similar structure but with a shorter carbon chain.
(2E,5E)-2,5-octadien-4-one: Similar structure but with a longer carbon chain.
Cyclohex-2-enone: Contains a conjugated double bond and a carbonyl group but in a cyclic structure.
Uniqueness
(2E,5E)-hepta-2,5-dien-4-one is unique due to its specific carbon chain length and the position of the conjugated double bonds
特性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC名 |
(2E,5E)-hepta-2,5-dien-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |
InChIキー |
XQBYLOYJNLQCLU-GGWOSOGESA-N |
異性体SMILES |
C/C=C/C(=O)/C=C/C |
正規SMILES |
CC=CC(=O)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
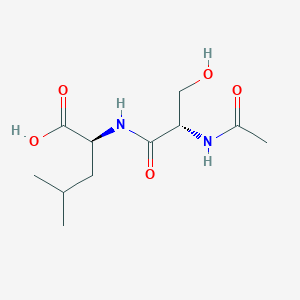
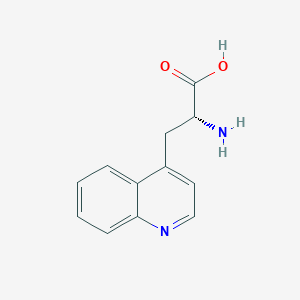
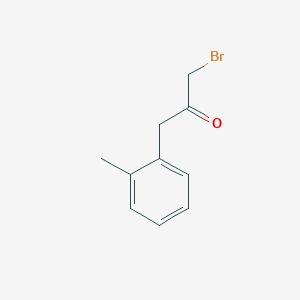

![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
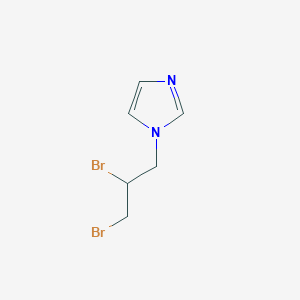
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)

![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
